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Compound of Interest

Compound Name:
4-Oxopiperidine-3-carbonitrile

hydrochloride

Cat. No.: B572485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of 4-Oxopiperidine-3-
carbonitrile hydrochloride, a versatile scaffold in medicinal chemistry. The following sections

detail the properties of these analogs, supported by experimental data, to inform research and

drug development efforts in areas such as oncology, infectious diseases, and neurology.

Introduction to 4-Oxopiperidine-3-carbonitrile
Scaffold
The 4-oxopiperidine-3-carbonitrile core is a privileged structure in drug discovery, offering

multiple points for chemical modification to modulate biological activity and physicochemical

properties. Its derivatives have been investigated for a range of therapeutic applications, owing

to their ability to interact with various biological targets. This guide focuses on key structural

modifications and their impact on anticancer, antifungal, and enzyme inhibitory activities, as

well as their fundamental physicochemical characteristics.

Comparative Analysis of Biological Activities
The biological activities of 4-oxopiperidine-3-carbonitrile analogs are significantly influenced by

substitutions on the piperidine nitrogen and modifications at the 3- and 4-positions.
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Anticancer Activity
Several derivatives of the 4-oxopiperidine scaffold have demonstrated cytotoxic effects against

various cancer cell lines. The introduction of aromatic and heterocyclic moieties has been a key

strategy in enhancing anticancer potency.

Table 1: Anticancer Activity of Selected Piperidine Derivatives
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Compound/Analog Cancer Cell Line IC50 (µM) Reference

N-Arylpiperidine-3-

carboxamide 1
A375 (Melanoma) 5.6 [1]

N-Arylpiperidine-3-

carboxamide 2
A375 (Melanoma) 2.1 [1]

N-Arylpiperidine-3-

carboxamide 3
A375 (Melanoma) 8.9 [1]

Imidazo[1,2-

a]pyrimidine derivative

3d

MCF-7 (Breast) 43.4 [2]

Imidazo[1,2-

a]pyrimidine derivative

3d

MDA-MB-231 (Breast) 35.9 [2]

Imidazo[1,2-

a]pyrimidine derivative

4d

MCF-7 (Breast) 39.0 [2]

Imidazo[1,2-

a]pyrimidine derivative

4d

MDA-MB-231 (Breast) 35.1 [2]

2-[(5-((1H-Indol-3-

yl)methyl)-1,3,4-

oxadiazol-2-yl)thio]-N-

(6-

ethoxybenzothiazol-2-

yl)acetamide (2e)

HCT116 (Colorectal) 6.43 ± 0.72 [3]

2-[(5-((1H-Indol-3-

yl)methyl)-1,3,4-

oxadiazol-2-yl)thio]-N-

(6-

ethoxybenzothiazol-2-

yl)acetamide (2e)

A549 (Lung) 9.62 ± 1.14 [3]
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2-[(5-((1H-Indol-3-

yl)methyl)-1,3,4-

oxadiazol-2-yl)thio]-N-

(6-

ethoxybenzothiazol-2-

yl)acetamide (2e)

A375 (Melanoma) 8.07 ± 1.36 [3]

Antifungal Activity
Piperidine derivatives have also been explored for their potential as antifungal agents.

Modifications on the piperidine ring can lead to compounds with significant activity against

various fungal pathogens.

Table 2: Antifungal Activity of Selected Piperidine and Oxadiazole Derivatives
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Compound/Analog Fungal Strain MIC (µg/mL) Reference

1,3,4-Oxadiazole

analog 3g
C. albicans 200 [4]

1,3,4-Oxadiazole

analog 3i
C. albicans 200 [4]

1,3,4-Oxadiazole

analog 3m
C. albicans 200 [4]

4-(1,2,4-Oxadiazol-3-

yl)-N-(4-

phenoxyphenyl)benza

mide 3e

Alternaria solani Good Activity [5]

4-(1,2,4-Oxadiazol-3-

yl)-N-(4-

phenoxyphenyl)benza

mide 3e

Botrytis cinerea Good Activity [5]

4-(1,2,4-Oxadiazol-3-

yl)-N-(4-

phenoxyphenyl)benza

mide 3e

Sclerotinia

sclerotiorum
Good Activity [5]

Enzyme Inhibitory Activity
The 4-oxopiperidine scaffold is a valuable starting point for the design of enzyme inhibitors. N-

substitution on the piperidine ring plays a crucial role in determining the potency and selectivity

of these inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Piperidine Derivatives
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Compound/Analog Target Enzyme IC50 Reference

N-substituted

piperidine-3-

carbohydrazide-

hydrazone 3g

Acetylcholinesterase

(AChE)
4.32 µM [6]

N-substituted

piperidine-3-

carbohydrazide-

hydrazone 3j

Butyrylcholinesterase

(BuChE)
1.27 µM [6]

N-substituted

piperidine-4-

(benzylidene-4-

carboxylic acid) 6

5α-reductase type 1

(rat)
3.44 µM [7]

N-substituted

piperidine-4-

(benzylidene-4-

carboxylic acid) 6

5α-reductase type 2

(rat)
0.37 µM [7]

N-substituted

piperidine-4-

(benzylidene-4-

carboxylic acid) 7

5α-reductase type 2

(human & rat)
60 nM & 80 nM [7]

N-substituted

piperidine-4-

(benzylidene-4-

carboxylic acid) 9

5α-reductase type 1

(rat)
0.54 µM [7]

N-substituted

piperidine-4-

(benzylidene-4-

carboxylic acid) 9

5α-reductase type 2

(rat)
0.69 µM [7]

Piperidinyl-substituted

chalcone
α-amylase 9.86-35.98 µM [8][9]
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Physicochemical Properties
The drug-like properties of these analogs, including lipophilicity (LogP) and ionization constant

(pKa), are critical for their pharmacokinetic profiles.

Table 4: Physicochemical Properties of Selected Piperidine Analogs

Compound
Molecular
Formula

Molecular
Weight (
g/mol )

XLogP3-AA pKa Reference

4-

Oxopiperidine

-3-carbonitrile

C6H8N2O 124.14 - - [10]

Methyl 1-

benzyl-4-

oxopiperidine

-3-

carboxylate

hydrochloride

C14H18ClNO

3
283.75 - - [11]

N-Substituted

piperidine-4-

(benzylidene-

4-carboxylic

acid)

derivatives

- - - - [7]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

representative protocols for the synthesis of a key analog and for a common biological assay.

Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylic acid
ethyl ester hydrochloride[12][13]
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Dissolution: Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium

bicarbonate solution.

Cooling: Cool the solution to a temperature between -4 and 0°C.

Addition of Benzyl Chloride: Prepare a solution of benzyl chloride in acetone and add it

dropwise to the cooled reaction mixture.

Reaction: Stir the mixture in an ice bath for 30 minutes, followed by stirring at room

temperature for 2 hours.

Work-up: Pour the reaction mixture into water and extract with diethyl ether.

Acidification and Extraction: Cool the aqueous layer and adjust the pH to approximately 2

with concentrated hydrochloric acid to precipitate the product. Extract the product with ethyl

acetate.

Drying and Isolation: Dry the combined organic extracts with anhydrous magnesium sulfate,

remove the solvent under vacuum, and precipitate the final product with petroleum ether to

yield brown crystalline powder.

Cytotoxicity MTT Assay[3][14]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method used to assess cell viability.

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to

allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

incubate for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the

formation of formazan crystals by metabolically active cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan

crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(typically between 500 and 600 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Visualizing Molecular Pathways and Experimental
Workflows
JAK/STAT Signaling Pathway Inhibition
Some piperidine-containing compounds, such as the natural product piperine, have been

shown to inhibit the JAK/STAT signaling pathway, which is implicated in inflammation and

cancer.[12][13][14] This pathway represents a potential target for novel 4-oxopiperidine-3-

carbonitrile analogs.
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Caption: Inhibition of the JAK/STAT signaling pathway by a piperidine analog.
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High-Throughput Screening Workflow for Enzyme
Inhibitors
High-throughput screening (HTS) is a crucial process in drug discovery for identifying potent

enzyme inhibitors from large compound libraries.

Compound Library Compound Dispensing
(96/384-well plates)

Addition of
Enzyme & Substrate Incubation Signal Detection

(e.g., Fluorescence)
Data Analysis

(Hit Identification)
Hit Validation &

IC50 Determination

Click to download full resolution via product page

Caption: A typical workflow for high-throughput screening of enzyme inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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